N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(14-6-11-21-12-14)18-13-17(7-9-20-10-8-17)15-4-2-1-3-5-15/h1-6,11-12H,7-10,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZXKEFJBIDXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide typically involves the reaction of 4-phenyloxan-4-ylmethylamine with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-3-carboxamide reduced to thiophene-3-amine.
Substitution: Brominated or sulfonated thiophene derivatives.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The thiophene ring can interact with various proteins, affecting their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide to key analogs in terms of synthetic routes , physicochemical properties , and biological activities , based on evidence from the literature.
Key Observations :
- The target compound’s tetrahydropyran-phenyl substituent distinguishes it from analogs with halogenated (e.g., 4-chlorophenyl in Compound 3) or alkyne-based (e.g., phenylethynyl in Compound 15a) groups.
- Cyclic ether moieties (e.g., oxane) may enhance solubility compared to purely aromatic or aliphatic substituents .
Physicochemical and Spectral Properties
Key Observations :
- The target compound’s oxane ring would introduce distinct NMR signals for ether protons (δ 3.5–4.5 ppm) and deshielded carboxamide protons.
- High melting points (e.g., >300°C for Compound 15) correlate with hydrogen-bonding groups like hydrazinocarbonyl, which the target compound lacks .
Key Observations :
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and implications for pharmaceutical development.
Chemical Structure and Properties
This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The molecular structure is characterized by the presence of a thiophene ring and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various strains of bacteria, including resistant strains such as Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | 13 ± 2 | 25 mg/mL |
| 4c | 15 ± 2 | 20 mg/mL |
| N-[phenyl]thiophene | 10 ± 1 | 30 mg/mL |
The above table summarizes the antibacterial activity measured using agar well diffusion methods. The compounds were tested at varying concentrations, with significant zones of inhibition observed at higher concentrations.
The mechanism by which this compound exerts its antibacterial effects appears to involve binding to specific bacterial enzymes, particularly beta-lactamases. Molecular docking studies have shown that this compound can effectively bind to the active sites of these enzymes, inhibiting their function and thus preventing bacterial resistance mechanisms.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various thiophene derivatives demonstrated their ability to inhibit the growth of ESBL-producing E. coli strains. The compounds were assessed for their binding affinities and interactions with the beta-lactamase enzyme, revealing promising results for this compound as a potential therapeutic agent against antibiotic-resistant bacteria .
- Molecular Docking Analysis : Computational studies indicated that this compound forms stable complexes with target proteins involved in bacterial resistance. The binding interactions included hydrogen bonds and hydrophobic interactions, which are crucial for the stability and efficacy of the compound .
- Comparative Studies : In comparative analyses with other thiophene derivatives, this compound exhibited superior antibacterial activity compared to several analogs. This suggests that structural modifications can significantly enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
